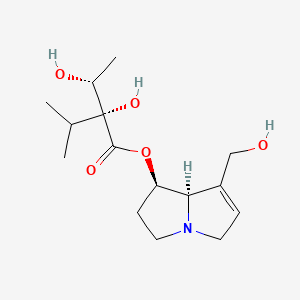
Isolycopsamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isolycopsamine is a member of pyrrolizines.
Applications De Recherche Scientifique
Ethical Framework for Research Biopsies in Oncology Clinical Trials
Research biopsies, distinct from clinical biopsies, are performed for scientific purposes to enhance the understanding of cancer biology and drug action. The American Society of Clinical Oncology's ethical framework provides guidance on including research biopsies in trials, crucial for drug development and treatment improvements (Levit et al., 2019).
Effect of Maillard Reaction on Peanut Allergen and Cancer Cells
The study explores how the Maillard reaction (MR) alters the biochemical properties of the peanut allergen Ara h 1 and its interaction with human colon cancer cells. This has implications for understanding how food processing impacts allergenicity and cellular responses in cancer research (Teodorowicz et al., 2013).
Dendritic Glycopolymers for Biomedical Applications
Dendritic glycopolymers based on polyamine scaffolds show potential in drug delivery systems for gene transfection and as therapeutics in neurodegenerative diseases. The review highlights the role of individual sugar units in these dendritic structures, influencing biological targeting and reducing toxicity (Appelhans et al., 2015).
Role of Polyamines and Antimetabolites in Clinical Medicine
Polyamines and their antimetabolites are gaining recognition in clinical medicine. Their potential applications range from treating malignancies and skin diseases to impacting cell differentiation and antiparasitic properties, revealing a multidisciplinary approach to medical treatment (Jänne et al., 1983).
Isomaltose: Functions and Metabolic Fate
Isomaltose, a disaccharide, exhibits antimicrobial activity, biodegradability, and non-toxicity. It is used in food, biochemistry, and pharmaceutical industries as a prebiotic molecule and a precursor metabolite. This study predicts its metabolic fate and identifies future research areas for its application (Fatoki et al., 2018).
Molecular Mechanisms and Biomedical Applications of Glucosamine
Glucosamine, a naturally occurring amino sugar, has pharmacological effects beyond osteoarthritis relief, including anti-oxidant and anti-inflammatory activities. Its function, primarily through modulating inflammatory responses, opens up new therapeutic applications in treating cardiovascular disease, neurological deficits, skin disorders, and cancer (Dalirfardouei et al., 2016).
Isoprostanes as Biomarkers and Mediators of Oxidative Stress
Isoprostanes, generated by free radical-induced peroxidation of arachidonic acid, are key biomarkers and mediators of oxidative stress in various diseases. They offer insights into the clinical pharmacology of antioxidants and have significant roles in medical research (Milne et al., 2015).
Propriétés
Numéro CAS |
6224-43-7 |
|---|---|
Nom du produit |
Isolycopsamine |
Formule moléculaire |
C15H25NO5 |
Poids moléculaire |
299.36 g/mol |
Nom IUPAC |
[(1R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] (2R)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)18)14(19)21-12-5-7-16-6-4-11(8-17)13(12)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13-,15-/m1/s1 |
Clé InChI |
OMMHYUSJYAJBDU-BPGGGUHBSA-N |
SMILES isomérique |
C[C@H]([C@](C(C)C)(C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)CO)O)O |
SMILES |
CC(C)C(C(C)O)(C(=O)OC1CCN2C1C(=CC2)CO)O |
SMILES canonique |
CC(C)C(C(C)O)(C(=O)OC1CCN2C1C(=CC2)CO)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



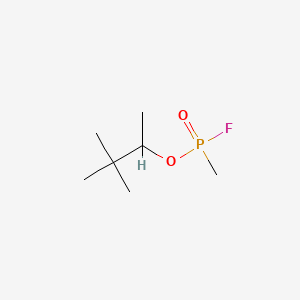

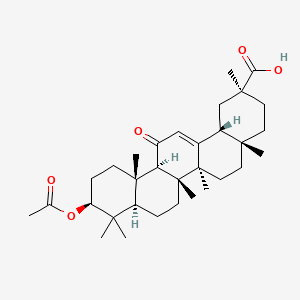
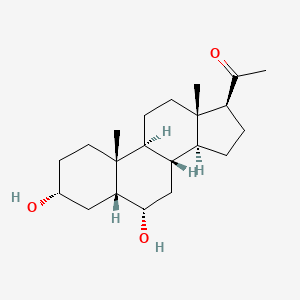
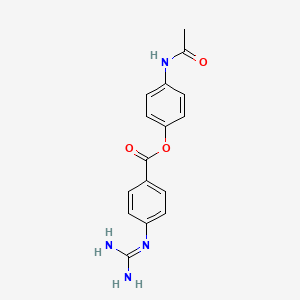
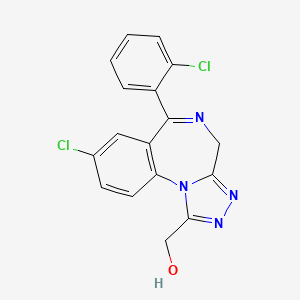
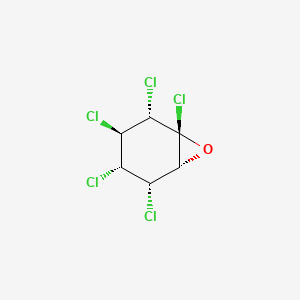
![Tetrazolo[1,5-a]pyrimidine](/img/structure/B1219648.png)
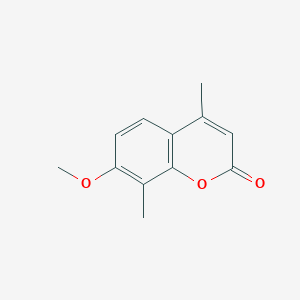
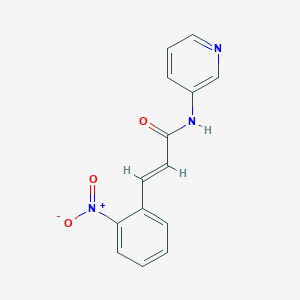
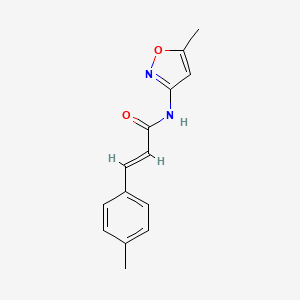
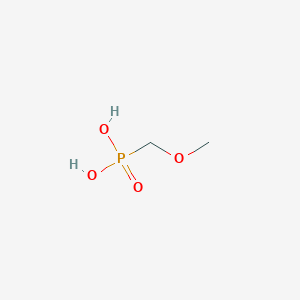
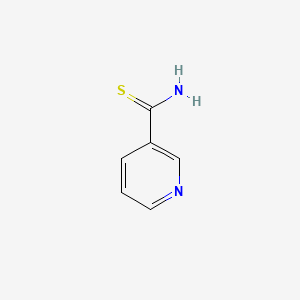
![Methyl 2-[[8-(furan-2-yl)-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl]sulfanyl]acetate](/img/structure/B1219655.png)